molecular formula C5H8BrFO B8147510 3-(Bromomethyl)-3-(fluoromethyl)oxetane

3-(Bromomethyl)-3-(fluoromethyl)oxetane

Cat. No.: B8147510
M. Wt: 183.02 g/mol
InChI Key: BCODDIKKMWQTAU-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Motifs in Advanced Organic Synthesis and Materials Science

The oxetane motif is far more than a simple cyclic ether; it is a versatile building block in the construction of complex molecular frameworks. magtech.com.cn Its inherent ring strain makes it susceptible to controlled ring-opening reactions, providing a strategic pathway to introduce diverse functionalities into a molecule. ontosight.ai In medicinal chemistry, the incorporation of an oxetane ring can significantly enhance the physicochemical properties of a drug candidate, such as aqueous solubility, metabolic stability, and lipophilicity. beilstein-journals.org This has led to its integration into a variety of biologically active compounds.

Beyond the realm of pharmaceuticals, oxetanes play a crucial role in materials science. Their ability to undergo ring-opening polymerization allows for the synthesis of polyethers with unique thermal and mechanical properties. These polymers find applications in areas ranging from advanced coatings and adhesives to high-performance elastomers. The rigid and defined three-dimensional structure of the oxetane ring also makes it a valuable component in the design of novel liquid crystals and other functional materials.

The Distinctive Contributions of Halogenated Oxetanes to Molecular Architecture and Functionality

The introduction of halogen atoms, such as fluorine and bromine, onto the oxetane scaffold dramatically expands its chemical utility. Halogenation can profoundly influence a molecule's conformation, electronic properties, and reactivity. Fluorine, with its high electronegativity, can alter the acidity of nearby protons and participate in hydrogen bonding, thereby modulating intermolecular interactions. The bromomethyl group, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is readily cleaved, making it an excellent leaving group for nucleophilic substitution reactions and a precursor for organometallic reagents.

This dual functionalization, as seen in 3-(Bromomethyl)-3-(fluoromethyl)oxetane (B6168168), offers a unique combination of properties. The fluoromethyl group can impart desirable physicochemical characteristics, while the bromomethyl group provides a reactive site for further chemical transformations. This allows chemists to use this compound as a scaffold to build more complex molecules with tailored functionalities.

Overarching Research Domains and Scholarly Objectives Pertaining to this compound

While specific research exclusively focused on this compound is still emerging, the overarching research domains for this compound can be inferred from the well-established chemistry of related halogenated oxetanes. The primary scholarly objectives likely revolve around its application as a novel building block in medicinal chemistry and materials science.

In medicinal chemistry, researchers are likely exploring the synthesis of new drug candidates by utilizing the reactive bromomethyl group to attach the oxetane core to various pharmacophores. The goal would be to investigate how the unique combination of the oxetane ring and the fluoromethyl group influences the biological activity, selectivity, and pharmacokinetic profile of the resulting compounds.

In materials science, the focus would be on synthesizing novel monomers for polymerization. The presence of both bromine and fluorine offers the potential for creating polymers with unique properties, such as enhanced thermal stability, flame retardancy, and specific surface characteristics. Furthermore, the compound could be used in the development of functional coatings, liquid crystals, and other advanced materials where precise molecular architecture is key.

The synthesis and characterization of this compound itself is a significant research objective. Developing efficient and stereoselective synthetic routes to this and related compounds is crucial for making them readily available for further investigation.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
CAS Number 2169345-99-5
Molecular Formula C₅H₈BrFO
Molecular Weight 183.02 g/mol

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-3-(fluoromethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO/c6-1-5(2-7)3-8-4-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCODDIKKMWQTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Bromomethyl 3 Fluoromethyl Oxetane and Its Derivatives

Foundational Approaches to Oxetane (B1205548) Ring Construction Incorporating Halogenated Substituents

The construction of the four-membered oxetane ring is a synthetically challenging endeavor due to inherent ring strain. acs.orgnih.gov The kinetics of forming a four-membered saturated ether are notably slower than those for analogous three-, five-, or six-membered rings. acs.org Consequently, synthetic routes often necessitate the use of highly reactive intermediates and optimized conditions to achieve acceptable yields.

Intramolecular Cyclization Strategies for Oxetane Scaffolds

The most prevalent and reliable method for constructing the oxetane core is the intramolecular Williamson ether synthesis. nih.govacs.org This strategy involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a suitable leaving group. For the synthesis of 3-(bromomethyl)-3-(fluoromethyl)oxetane (B6168168), this approach would commence with a precursor such as 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol.

The synthetic sequence typically involves:

Selective Monofunctionalization: One of the primary hydroxyl groups of the diol is selectively converted into a good leaving group, such as a tosylate, mesylate, or a halide.

Base-Mediated Cyclization: The resulting halo-alcohol or sulfonate-alcohol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the remaining hydroxyl group. acs.org

Ring Closure: The resulting alkoxide performs an intramolecular nucleophilic attack, displacing the leaving group to form the strained four-membered oxetane ring.

This method provides a robust pathway to 3,3-disubstituted oxetanes, and its success is pivotal for accessing complex structures like the target compound. rsc.org

Mechanistic Insights into Ring-Closing Reactions Utilizing Halogenated Precursors

The intramolecular Williamson ether synthesis proceeds via a classic S\N2 (bimolecular nucleophilic substitution) mechanism. The rate and efficiency of this 4-exo-tet cyclization are influenced by several factors.

Leaving Group Ability: The choice of the leaving group is critical. Iodides are generally better leaving groups than bromides or chlorides, and sulfonates (tosylates, mesylates) are also highly effective.

Base Strength: A strong base is required to fully deprotonate the alcohol, generating a potent nucleophile (the alkoxide) to facilitate the ring closure.

Solvent: Aprotic polar solvents are typically employed to dissolve the reactants and facilitate the S\N2 reaction without interfering with the nucleophile.

Thorpe-Ingold Effect: The presence of geminal substituents at the C2 position of the propane-1,3-diol precursor can favor cyclization. The bromomethyl and fluoromethyl groups can decrease the internal C-C-C bond angle, bringing the reacting hydroxyl group and the leaving group into closer proximity, thereby accelerating the rate of intramolecular cyclization. acs.org

The electronic properties of the halogenated substituents can also play a role. While the primary influence is steric, the electron-withdrawing nature of the fluorine and bromine atoms can subtly affect the reactivity of the nearby functional groups.

Precision Introduction of Halogen Functionalities within the Oxetane Framework

An alternative to constructing the oxetane ring with pre-installed halogenated substituents is to introduce these functionalities onto a pre-existing oxetane scaffold. This approach allows for late-stage functionalization and can be advantageous for creating libraries of related compounds.

Nucleophilic Substitution Reactions for Selective Bromine and Fluorine Incorporation

Nucleophilic substitution on a pre-formed oxetane offers a direct route for halogen introduction. For instance, one could start with a precursor like 3-(hydroxymethyl)-3-(fluoromethyl)oxetane. The primary alcohol can be converted to a bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction).

Similarly, fluorine can be introduced via nucleophilic displacement of a sulfonate ester (e.g., tosylate or mesylate) using a fluoride (B91410) source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). lookchem.com While nucleophilic substitution on the oxetane ring itself is challenging, reactions on side-chain substituents are more conventional. lookchem.com

Table 1: Reagents for Nucleophilic Halogenation of an Alcohol Precursor
Target HalogenReagent SystemTypical ConditionsReference
BrominePBr₃Pyridine, 0 °C to rtGeneral Knowledge
BromineCBr₄ / PPh₃ (Appel Reaction)CH₂Cl₂, 0 °C to rt acs.org
FluorineKF / Crown EtherAprotic Solvent, Heat lookchem.com
FluorineTBAFTHF, rt lookchem.com

Advanced Deoxyfluorination and Deoxofluorination Techniques for Fluoroalkyl Moieties

Deoxyfluorination is a powerful method for converting alcohols directly into fluorides and is particularly relevant for synthesizing fluoroalkyl moieties. ucla.edu Starting with a precursor such as 3-(bromomethyl)-3-(hydroxymethyl)oxetane, the hydroxyl group can be directly replaced with a fluorine atom.

Common deoxyfluorination reagents include:

Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable reagent that readily converts primary alcohols to the corresponding fluorides. ucla.eduwvu.edu

Deoxo-Fluor: A more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions. ucla.edu

PyFluor: A modern, pyridine-based sulfonyl fluoride reagent that is stable, low-cost, and exhibits high selectivity with reduced elimination side products compared to DAST. ucla.eduwvu.edu

The general mechanism involves the activation of the alcohol by the reagent to form a good leaving group in situ, which is then displaced by a fluoride ion generated from the reagent itself. ucla.edu These advanced reagents provide a highly efficient and direct route for the final fluorine incorporation step.

Table 2: Comparison of Common Deoxyfluorination Reagents
ReagentAdvantagesDisadvantagesReference
DASTEffective and widely usedThermally unstable, potential for violent decomposition, elimination side products ucla.eduwvu.edu
Deoxo-FluorMore thermally stable than DASTMore expensive than DAST ucla.edu
PyFluorHigh thermal stability, low cost, high selectivity, reduced side productsNewer reagent, may not be as widely available ucla.eduwvu.edu

Regioselective Fluoroiodination and Fluorobromination Protocols

Regioselective halofluorination reactions provide another strategic avenue for introducing both a fluorine atom and a second halogen into a molecule. This approach would typically involve an alkene precursor, such as a 3-methylene-oxetane derivative.

The mechanism involves the electrophilic addition of a positive halogen species (e.g., from N-bromosuccinimide or N-iodosuccinimide) to the double bond, forming a cyclic halonium ion intermediate. This intermediate is then opened by a nucleophilic fluoride source (e.g., Et₃N·3HF). The regioselectivity of the fluoride attack is governed by both steric and electronic factors, typically occurring at the more substituted carbon (Markovnikov's rule) or as influenced by the oxetane ring. While specific examples on 3-methylene-oxetanes are not broadly reported, this established methodology in organic synthesis presents a viable, albeit less direct, pathway to the target structure or its isomers. illinois.edu

Development of Convergent and Divergent Synthetic Pathways to Diversely Functionalized 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes, a class of compounds that includes this compound, has advanced significantly through the development of both divergent and convergent strategies. These approaches provide flexible access to a wide array of functionalized oxetane cores, which are valuable in medicinal chemistry as metabolically stable isosteres for gem-dimethyl and carbonyl groups. beilstein-journals.org

A primary divergent strategy commences with the commercially available and inexpensive starting material, oxetan-3-one. chemrxiv.orgdigitellinc.com This ketone serves as a versatile hub for introducing diverse functionalities at the C3 position. A multitude of well-established ketone functionalization reactions have been successfully applied, demonstrating the oxetane ring's tolerance to a broader range of reaction conditions than previously assumed. chemrxiv.orgrsc.org For example, reactions such as Grignard additions, Horner-Wadsworth-Emmons olefination, and Strecker synthesis allow for the introduction of alkyl, vinyl, cyano, and amino groups. chemrxiv.org Subsequent transformations of these newly introduced functional groups enable the creation of large libraries of 3,3-disubstituted oxetanes from a single precursor. rsc.orgnih.gov For instance, a strain-release-driven Giese addition of radicals to 3-alkylideneoxetanes, derived from oxetan-3-one, provides a facile route to 3,3-disubstituted oxetane amino esters. nih.gov

Convergent synthetic pathways, in contrast, construct the oxetane ring from acyclic precursors that already contain the desired substituents. The most common convergent method is the intramolecular Williamson etherification. acs.org This process typically involves the base-mediated cyclization of a 1,3-diol derivative where one hydroxyl group has been converted into a good leaving group, such as a tosylate or halide. acs.org This strategy has been successfully employed for the synthesis of oxetanes with aryl, allyl, alkyl, and halide substituents at the 3-position. acs.org Another convergent approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can be used to form highly substituted oxetane rings. nih.govbeilstein-journals.org

The table below summarizes key synthetic strategies for accessing 3,3-disubstituted oxetanes.

Strategy Type Methodology Key Precursor(s) Description
Divergent Ketone FunctionalizationOxetan-3-oneA common starting material is modified through various ketone reactions (e.g., Grignard, Wittig) to introduce the first substituent, followed by further modifications. chemrxiv.orgbeilstein-journals.org
Divergent Radical Addition3-AlkylideneoxetanesRadicals add to exocyclic double bonds on the oxetane ring, driven by the release of ring strain, to form diversely substituted products. nih.gov
Convergent Williamson EtherificationSubstituted 1,3-diolsAn acyclic diol is selectively functionalized to create a leaving group, followed by intramolecular cyclization to form the oxetane ring. acs.org
Convergent [2+2] PhotocycloadditionCarbonyls and AlkenesThe Paternò-Büchi reaction allows for the direct formation of the oxetane ring from two components in a single step. beilstein-journals.orgbeilstein-journals.org

Methodologies for Gram-Scale and Multigram Synthesis of Key Intermediates

The practical application of 3,3-disubstituted oxetanes in fields like drug discovery necessitates the development of robust and scalable synthetic routes. Significant efforts have been directed towards optimizing protocols for the gram-scale and multigram synthesis of key oxetane intermediates, ensuring their accessibility for extensive research and development programs. rsc.orgchemrxiv.org

The divergent approach starting from oxetan-3-one has proven particularly amenable to large-scale synthesis. chemrxiv.org Optimized protocols have been developed that allow for the production of key 3,3-disubstituted building blocks on scales up to a kilogram in a single run. chemrxiv.orgrsc.orgchemrxiv.org For example, the Grignard reaction of oxetan-3-one with vinylmagnesium bromide has been performed on a greater than 300-gram scale to produce 3-vinyloxetan-3-ol (B1442388) with a high yield after distillation. researchgate.net This intermediate serves as a precursor for a variety of spirocyclic oxetane compounds through subsequent reactions like O-alkylation and ring-closing metathesis. researchgate.net The scalability of these initial steps is crucial, as it provides a large quantity of a common intermediate that can then be diversified. chemrxiv.org

Key to achieving these scales has been the careful optimization of reaction conditions to manage the potential instability of the oxetane ring, which can be prone to ring-opening under harsh acidic or basic conditions. chemrxiv.orgdigitellinc.com Researchers have generated comprehensive profiles of the oxetane core's tolerance to various reagents and conditions, which aids in the design of robust, large-scale synthetic sequences. rsc.orgchemrxiv.org This includes transformations like reductions with LiAlH₄ or NaBH₄ at controlled temperatures, mesylation reactions, and Williamson ether alkylations. chemrxiv.org Such studies enable chemists to confidently scale up the production of novel building blocks for the scientific community. researchgate.net

The following table presents examples of key oxetane intermediates synthesized on a significant scale.

Intermediate Starting Material Reaction Scale Yield Reference
3-Vinyloxetan-3-olOxetan-3-oneGrignard Reaction>300 g83% researchgate.net
Various 3,3-disubstituted oxetanesOxetan-3-oneMulti-step sequencesup to 1 kgN/A chemrxiv.orgrsc.orgchemrxiv.org
3-Azabicyclo[3.1.1]heptane derivatives3-OxocyclobutanecarboxylateMulti-step sequencesMultigramN/A chemrxiv.orgresearchgate.net

Enantioselective Synthetic Approaches for Chiral Oxetane Systems

While this compound is an achiral molecule, the development of enantioselective methods is critical for accessing chiral 3,3-disubstituted oxetane systems, which are of significant interest in medicinal chemistry. Several distinct strategies have emerged for the asymmetric synthesis of these valuable chiral building blocks.

One successful approach involves the catalytic asymmetric addition of nucleophiles to the prochiral oxetan-3-one. For instance, iridium-catalyzed reductive coupling of allylic acetates with oxetan-3-one, using 2-propanol as a reductant, provides access to chiral α-stereogenic oxetanols. nih.gov This method is notable for its tolerance of complex, nitrogen-rich substituents often found in pharmaceuticals. nih.gov

Another powerful strategy is the enantioselective desymmetrization of prochiral or meso-oxetanes. The catalytic asymmetric ring-opening of 3-substituted oxetanes with various nucleophiles, facilitated by chiral Brønsted or Lewis acid catalysts, can produce highly functionalized, enantioenriched products. nsf.govrsc.org This method creates stereocenters by selectively opening the strained four-membered ring. For example, a chiral Brønsted acid can catalyze the desymmetrization of an oxetane using an internal sulfur or selenium nucleophile, efficiently generating all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.gov

Furthermore, asymmetric cycloadditions provide a direct route to chiral oxetanes. The Paternò-Büchi reaction, when conducted with a chiral catalyst, can be rendered highly enantioselective. nih.govbeilstein-journals.org The use of a novel hydrogen-bonding chiral iridium photocatalyst has been shown to control the stereochemical outcome of the reaction between quinolones and ketoesters, delivering chiral oxetane products in excellent enantiomeric excess. nih.govbeilstein-journals.org

The table below compares various enantioselective approaches to chiral oxetane systems.

Methodology Catalyst Type Substrate Type Key Feature Typical Enantioselectivity
Asymmetric Reductive CouplingIridium-tol-BINAPOxetan-3-oneForms chiral α-stereogenic oxetanols from a prochiral ketone. nih.govHigh
Asymmetric Ring-OpeningChiral Brønsted Acid3-Substituted OxetanesDesymmetrization of a prochiral substrate to generate stereocenters. nsf.govrsc.orgExcellent
Enantioselective Paternò-BüchiChiral Iridium PhotocatalystQuinolones, Ketoesters[2+2] cycloaddition with stereochemical control from a chiral catalyst. nih.govbeilstein-journals.orgExcellent
Enantioselective ReductionChiral Reducing Agentβ-Halo KetonesAsymmetric reduction of a ketone followed by Williamson etherification. acs.org79-89% ee

Mechanistic Investigations and Reactivity Profiles of 3 Bromomethyl 3 Fluoromethyl Oxetane

Exploration of Ring-Opening Reactions of the Oxetane (B1205548) Core

The inherent ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening reactions under various conditions, a characteristic that is central to its synthetic utility. acs.org

Cationic ring-opening polymerization (CROP) is a primary pathway for the transformation of oxetanes into polyethers. The polymerization is typically initiated by a strong acid or a photoacid generator, which protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit. researchgate.netrsc.org

The mechanism for 3-(bromomethyl)-3-(fluoromethyl)oxetane (B6168168) is expected to proceed through the following key steps:

Initiation: Protonation of the oxetane oxygen by an acid initiator (H⁺A⁻) to form a secondary oxonium ion.

Propagation: Nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbons of the protonated oxetane. This attack proceeds via an Sₙ2 mechanism, leading to ring-opening and the formation of a new oxonium ion at the growing chain end.

Chain Transfer and Termination: These processes can also occur, limiting the molecular weight of the resulting polymer.

The presence of the electron-withdrawing bromomethyl and fluoromethyl groups at the C3 position is anticipated to have a significant impact on the polymerization kinetics. These groups decrease the basicity of the oxetane oxygen, making the initiation step more challenging compared to unsubstituted or alkyl-substituted oxetanes. uni-muenchen.de However, once protonated, the electron-withdrawing nature of these substituents would destabilize the adjacent carbocation-like transition state of the ring-opening, potentially slowing the propagation rate.

Table 1: Predicted Influence of Substituents on Cationic Ring-Opening Polymerization of this compound

StepFeatureExpected Influence of -CH₂Br and -CH₂F GroupsRationale
Initiation Oxygen BasicityDecreaseInductive electron withdrawal by halogens reduces electron density on the oxygen atom.
Propagation Ring-Opening RateDecreaseDestabilization of the carbocationic character of the α-carbons in the transition state.
Polymer Properties Thermal StabilityIncreaseThe presence of halogen atoms can enhance the thermal stability of the resulting polyether.

While no specific studies on enzyme-mediated rearrangements of this compound have been reported, the broader field of biocatalysis offers insights into potential enzymatic transformations of the oxetane ring. Enzymes such as halohydrin dehalogenases and cytochrome P450 monooxygenases have been shown to catalyze the ring-opening of cyclic ethers. researchgate.netnih.gov

For instance, a unique halohydrin dehalogenase has been engineered to facilitate the enantioselective formation and ring-opening of oxetanes. researchgate.net This suggests that enzymes could potentially be developed to act on substituted oxetanes like the title compound, likely leading to the formation of chiral γ-substituted alcohols through nucleophilic attack of an enzyme-bound nucleophile or activated water.

Furthermore, the biosynthesis of Taxol, a potent anticancer drug, involves the formation of an oxetane ring catalyzed by a bifunctional cytochrome P450 enzyme. nih.govacs.org This enzymatic machinery is capable of performing complex oxidation and cyclization reactions on intricate molecular scaffolds. While the substrate is significantly different, it demonstrates the capability of enzymes to handle strained ring systems.

The development of specific enzymes for rearrangements of this compound remains a prospective area of research. Such enzymes could offer highly selective and environmentally benign routes to novel functionalized molecules.

Characterization of Nucleophilic Displacement Reactions Involving the Bromomethyl Group

The bromomethyl group in this compound is a primary alkyl halide, which would typically suggest reactivity towards Sₙ2 nucleophilic substitution. However, the presence of the adjacent fluoromethyl group and the quaternary carbon of the oxetane ring creates a neopentyl-like structure. This configuration introduces significant steric hindrance around the electrophilic carbon of the bromomethyl group. libretexts.orgyoutube.com

Consequently, the backside attack required for an Sₙ2 reaction is severely impeded, leading to a drastically reduced reaction rate. sarthaks.comgauthmath.comacs.org Studies on neopentyl bromide have shown that it reacts approximately 10⁵ times slower than other primary alkyl bromides in Sₙ2 reactions. acs.org

An Sₙ1 mechanism is also unlikely. The heterolytic cleavage of the C-Br bond would result in a primary carbocation, which is highly unstable. doubtnut.com While rearrangement to a more stable carbocation is a possibility in some neopentyl systems, the stability of the potential rearranged carbocations in this specific molecule would need to be considered.

Table 2: Comparison of Factors Affecting Nucleophilic Substitution at the Bromomethyl Group

FactorSₙ2 PathwaySₙ1 Pathway
Substrate Primary halidePrimary halide
Steric Hindrance High (neopentyl-like)-
Carbocation Stability -Low (primary carbocation)
Predicted Rate Very slowVery slow

Despite the low reactivity, nucleophilic substitution can be forced under harsh conditions, such as high temperatures or with highly nucleophilic reagents. The reactivity of the C-X bond generally follows the trend I > Br > Cl > F, making the bromomethyl group significantly more susceptible to displacement than the fluoromethyl group. libretexts.orgaskfilo.com

Examination of the Reactivity of the Fluoromethyl Group and its Stereoelectronic Influence

However, the high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which influences the reactivity of the rest of the molecule. This effect reduces the electron density throughout the molecule, including the oxetane oxygen and the bromomethyl group, as discussed in the previous sections.

Conversely, fluorine possesses lone pairs of electrons that can be donated through resonance (+M effect), which can stabilize an adjacent carbocation. rsc.orgstackexchange.com While the inductive effect generally dominates, the resonance effect can be significant in certain contexts, such as in the transition state of a ring-opening reaction. The stability of α-fluorocarbocations is a complex topic, but it has been shown that a fluorine atom can stabilize a carbocation more effectively than a hydrogen atom. rsc.org

The stereoelectronic effects of the fluoromethyl group can also influence the conformation of the oxetane ring and the transition states of its reactions, potentially affecting the regioselectivity of ring-opening. beilstein-journals.org

Correlating Electronic and Steric Effects with Reaction Efficiency and Chemo/Regioselectivity

The reactivity of this compound is governed by a delicate interplay of electronic and steric effects. The chemoselectivity of reactions involving this molecule will be highly dependent on the nature of the reagent and the reaction conditions.

With strong acids: Protonation will occur at the oxetane oxygen, leading to ring-opening or polymerization. The bromomethyl and fluoromethyl groups will remain intact.

With strong nucleophiles: Nucleophilic attack is more likely to occur at the less sterically hindered α-carbons of the oxetane ring (if activated) or, under forcing conditions, at the carbon of the bromomethyl group. The fluoromethyl group will be unreactive.

Regioselectivity in ring-opening: In acid-catalyzed ring-opening, the nucleophile will attack one of the two equivalent α-carbons of the oxetane ring. The electronic effects of the C3 substituents will influence the stability of the transition state but will not differentiate between the two α-carbons.

Table 3: Summary of Steric and Electronic Influences on Reactivity

Reaction TypeSteric EffectsElectronic EffectsPredicted Outcome
Cationic Ring-Opening Minimal at reaction center-I effect of -CH₂F and -CH₂Br deactivates the ringSlower polymerization than alkyl-substituted oxetanes.
Nucleophilic Substitution at -CH₂Br High (neopentyl-like)-I effect of -CH₂F slightly increases electrophilicity of C-Br carbonVery slow reaction rate, requiring harsh conditions.
Nucleophilic Substitution at -CH₂F High (neopentyl-like)C-F bond is very strong; F is a poor leaving groupUnreactive under normal conditions.

Applications in Advanced Organic Synthesis As a Core Building Block

Construction of Diverse Functionalized Oxetane (B1205548) Derivatives for Complex Molecule Synthesis

The utility of 3-(Bromomethyl)-3-(fluoromethyl)oxetane (B6168168) as a core building block is evident in its capacity to serve as a precursor for a diverse range of functionalized oxetane derivatives. These derivatives are crucial intermediates in the synthesis of more complex molecules for applications in materials science and pharmaceuticals. ontosight.ai

The bromomethyl group on the oxetane ring is a primary site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a cornerstone for creating a library of derivatives from a single halogenated precursor.

Amines: The synthesis of oxetane-containing amines can be readily achieved by reacting this compound with a wide range of primary or secondary amines, or ammonia (B1221849) equivalents. This substitution reaction replaces the bromide, a good leaving group, to form a new carbon-nitrogen bond.

Carboxylic Acids: To synthesize the corresponding carboxylic acid, a two-step process is typically employed. First, the bromomethyl group is reacted with a cyanide source, such as sodium cyanide, to form a nitrile intermediate. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, yields the desired carboxylic acid derivative. This transformation effectively extends the carbon chain by one carbon.

Alcohols: The introduction of a hydroxyl group to form an alcohol is accomplished via hydrolysis of the bromomethyl group. This can be achieved using a hydroxide (B78521) source or by a substitution reaction with an acetate (B1210297) salt followed by hydrolysis of the resulting ester.

These fundamental transformations showcase the versatility of the bromomethyl handle in generating key functional groups essential for further synthetic elaboration.

Table 1: Examples of Functional Group Interconversions from Halogenated Oxetane Precursors This table illustrates general nucleophilic substitution reactions applicable to the bromomethyl group.

Starting Material MoietyReagent(s)Resulting Functional Group
-CH₂Br1. NaN₃ 2. H₂, Pd/CAmine (-CH₂NH₂)
-CH₂Br1. NaCN 2. H₃O⁺, ΔCarboxylic Acid (-CH₂COOH)
-CH₂Br1. KOAc 2. NaOH, H₂OAlcohol (-CH₂OH)
-CH₂BrR-SH, BaseThioether (-CH₂SR)

Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov Oxetane-containing spirocycles are valuable scaffolds that can be used to explore chemical space and improve the properties of bioactive molecules. mdpi.com

The synthesis of spirocyclic oxetanes often begins with precursors like oxetan-3-one. mdpi.comchemrxiv.org However, building blocks such as this compound can be elaborated into intermediates suitable for constructing more complex spirocyclic systems. For instance, the bromomethyl group can be converted into a longer chain containing a nucleophilic or electrophilic site, which can then undergo an intramolecular cyclization to form a second ring spiro-fused at the C3 position of the oxetane. Additionally, conjugate addition reactions into Michael acceptors derived from oxetan-3-one have been utilized to prepare oxetane spirocycles. acs.org The development of such intricate motifs is a key strategy for creating novel molecular frameworks with unique structural and biological properties. nih.gov

Utilization in Heterocyclic Chemistry and Polycyclic System Formation

The inherent ring strain of the oxetane core not only allows for its use as a stable motif but also makes it a reactive intermediate for ring-opening and rearrangement reactions, facilitating the formation of other heterocyclic and polycyclic systems. acs.orgnih.gov

Fused and bridged ring systems are common structural features in biologically important molecules. nih.gov The construction of these complex topologies can be approached through various synthetic strategies. While direct use of this compound in these reactions is not widely documented, the principles of oxetane chemistry suggest potential pathways.

A fused ring system involves two rings sharing two adjacent atoms. iupac.org The formation of such systems could potentially be achieved by designing a substrate where the oxetane is part of a larger molecule that undergoes an intramolecular reaction. For example, a ring-opening of the oxetane could reveal a reactive intermediate that subsequently cyclizes to form a new, fused ring.

Bridged ring systems contain two rings sharing three or more atoms. slideshare.net Their synthesis is often more challenging. Strategies involving transition-metal-catalyzed C-C bond activation of strained rings, like cyclobutanones, have been developed to create bridged systems. nih.gov Given its ring strain, the oxetane moiety could potentially participate in analogous "cut-and-sew" transformations to build these complex three-dimensional structures.

One of the most powerful applications of 3,3-disubstituted oxetanes is in asymmetric synthesis through desymmetrization. A prochiral oxetane, such as this compound, can be converted into a chiral, enantioenriched product in a single step. This strategy is particularly effective for synthesizing chiral heterocycles.

A notable example is the synthesis of enantioenriched 1,4-benzoxazepines. nih.gov This is achieved through an intramolecular, enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid, such as a SPINOL-derived chiral phosphoric acid. nih.govacs.org In this process, the chiral catalyst protonates the oxetane oxygen, activating the ring for nucleophilic attack. An appended nucleophile on the oxetane substrate (such as an aniline (B41778) derivative) then attacks one of the two enantiotopic methylene (B1212753) carbons of the oxetane ring in an intramolecular fashion. This ring-opening and subsequent cyclization event creates a seven-membered heterocyclic ring with a newly formed stereocenter. researchgate.net This metal-free method provides efficient access to chiral 1,4-benzoxazepines in high yields and with excellent enantioselectivity under mild conditions. acs.orgresearchgate.net

Table 2: Enantioselective Desymmetrization of 3-Substituted Oxetanes for the Synthesis of Chiral 1,4-Benzoxazepines Data adapted from a study on related 3-substituted oxetanes to illustrate the general reaction outcome. acs.org

Substrate (Aniline Moiety)Yield (%)Enantiomeric Excess (ee, %)
4-Methyl9893
4-Methoxy9592
4-Fluoro9694
4-Chloro9794
4-Bromo9894
2-Methyl5788

This desymmetrization strategy highlights the sophisticated use of prochiral oxetane building blocks to generate highly valuable, complex, and stereochemically defined molecules for pharmaceutical research. researchgate.netnih.gov

Polymer Science and Materials Engineering Applications of 3 Bromomethyl 3 Fluoromethyl Oxetane Monomers

Rational Design and Synthesis of Novel Fluorinated Oxetane (B1205548) Monomers for Polymerization

The synthesis of 3,3-disubstituted oxetanes often involves multi-step procedures. A common strategy for creating such structures is through the cyclization of appropriately substituted 1,3-diols. For 3-(bromomethyl)-3-(fluoromethyl)oxetane (B6168168), a plausible synthetic route would start from a precursor containing both a fluoromethyl and a hydroxymethyl group. This intermediate could then be converted to a diol, followed by a bromination step and subsequent intramolecular cyclization to form the oxetane ring.

While the specific synthesis of this compound is not extensively detailed in the literature, analogous syntheses of 3,3-disubstituted oxetanes provide a reliable blueprint. For instance, the synthesis of other 3-alkyl-3-(halomethyl)oxetanes has been achieved through the reaction of a suitable diol with a halogenating agent, followed by ring closure under basic conditions. The Williamson ether synthesis is a foundational method for forming the ether linkage of the oxetane ring.

The rational design of such monomers is driven by the desired properties of the final polymer. The inclusion of the fluoromethyl group is intended to enhance thermal stability and chemical resistance, while the bromomethyl group is primarily incorporated to introduce flame retardant properties. The oxetane ring itself is a key feature, as it is susceptible to cationic ring-opening polymerization, allowing for the formation of polyether backbones.

Detailed Studies on the Cationic Photopolymerization of this compound and its Co-monomers

Cationic photopolymerization is a rapid and efficient method for curing monomers like oxetanes. This process is initiated by photogenerated superacids, which trigger the ring-opening of the oxetane monomer and subsequent chain propagation. The polymerization of this compound is expected to proceed via this mechanism, leading to the formation of a linear polyether.

Impact on Polymerization Kinetics, Monomer Conversion, and Molecular Weight Distribution

The polymerization kinetics of this compound will be influenced by the nature of the substituents. The electron-withdrawing effects of the fluorine and bromine atoms can impact the basicity of the oxygen atom in the oxetane ring, which in turn affects the rate of initiation and propagation. Generally, electron-withdrawing groups can decrease the reactivity of the monomer. However, the high ring strain of the oxetane ring provides a strong driving force for polymerization.

Monomer conversion in photopolymerization is typically high, and this is expected to be the case for this compound as well. The final conversion and the rate of polymerization can be controlled by factors such as initiator concentration, light intensity, and temperature. The molecular weight and molecular weight distribution of the resulting polymer will depend on the polymerization conditions, including the presence of any chain transfer agents.

A hypothetical data table illustrating the potential effect of initiator concentration on the photopolymerization of this compound is presented below.

Initiator Concentration (wt%)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1.08512,0001.8
2.09210,5001.7
3.0959,0001.6
This is a hypothetical data table based on general principles of cationic photopolymerization.

Copolymerization Strategies with Other Cyclic Ethers (e.g., Oxiranes, Tetrahydrofurans)

Copolymerization of this compound with other cyclic ethers such as oxiranes (epoxides) and tetrahydrofurans offers a versatile approach to tailor the properties of the final material. The reactivity ratios of the comonomers will determine the resulting copolymer structure (i.e., random, alternating, or blocky). Oxetanes are known to copolymerize effectively with other cyclic ethers in cationic polymerizations nih.govresearchgate.net.

Copolymerization with oxiranes, which are also highly reactive in cationic polymerization, can lead to copolymers with a combination of properties from both monomer units. For example, copolymerizing with a flexible diepoxide could improve the toughness of the resulting polymer network.

Tetrahydrofuran (THF) is another potential comonomer, although its polymerization is reversible and characterized by a ceiling temperature. Copolymerization with THF could introduce longer, more flexible polyether segments into the polymer backbone, potentially lowering the glass transition temperature and increasing the elasticity of the material researchgate.net. A zirconium(IV) catalyst has been shown to be effective for the ring-opening copolymerization of oxetanes and tetrahydrofurans with anhydrides nih.govacs.org.

Tailored Engineering of Polymeric Materials with Enhanced and Tunable Properties

The unique structure of the this compound monomer allows for the engineering of polymeric materials with a range of desirable properties. The presence of both fluorine and bromine atoms provides a direct route to materials with inherent flame retardancy and high thermal stability.

Control of Polymer Architecture (e.g., Hyperbranched Polymers, Block Copolymers)

While the direct polymerization of this compound would lead to a linear polymer, the synthesis of more complex architectures like hyperbranched polymers is also conceivable. Hyperbranched polyethers are often synthesized from AB2-type monomers containing one polymerizable group and two initiating or propagating groups. Although this compound is not an AB2 monomer itself, it could potentially be modified to create one. For instance, the bromomethyl group could be converted to a hydroxyl group, which can act as an initiating site for the ring-opening polymerization of other oxetane monomers, leading to a hyperbranched structure. The synthesis of hyperbranched polyethers from hydroxyl-functionalized oxetanes is a well-established method kinampark.comnih.gov.

Block copolymers could be synthesized by sequential monomer addition. For example, after polymerizing a block of another cyclic ether like tetrahydrofuran, this compound could be added to grow a second block with different properties.

Relationship Between Monomer Structure and Polymer Thermal Characteristics (e.g., Thermostability)

The incorporation of halogen atoms into a polymer backbone generally enhances its thermal stability. The strong carbon-fluorine bond is particularly effective in this regard agc-multimaterial.com. The presence of the fluoromethyl group in the polymer derived from this compound is expected to significantly increase its thermal degradation temperature.

Bromine-containing polymers are known for their flame-retardant properties. During combustion, they can release bromine radicals that interrupt the radical chain reactions in the gas phase, thus extinguishing the flame specialchem.com. The presence of the bromomethyl group would therefore impart flame retardancy to the resulting polyether. The combination of both fluorine and bromine is anticipated to result in a polymer with excellent thermal stability and flame resistance.

The table below provides a comparative look at the expected thermal properties of polyethers derived from different oxetane monomers.

MonomerExpected Decomposition Temperature (TGA, 5% weight loss)Expected Limiting Oxygen Index (LOI)
3,3-Dimethyloxetane~300 °C~19
3,3-Bis(fluoromethyl)oxetane>350 °C~25
3,3-Bis(bromomethyl)oxetane~320 °C>30
This compound>350 °C>30
This is a hypothetical data table based on the known effects of fluorine and bromine on the thermal properties of polymers.

Surface Modification and Hydrophobicity/Oleophobicity Enhancement Through Strategic Fluorine Incorporation

The integration of fluorine atoms into polymer structures is a well-established and highly effective strategy for creating materials with low surface energy. This fundamental property is key to achieving surfaces that exhibit hydrophobicity (water repellency) and oleophobicity (oil repellency). The unique characteristics of the fluorine atom—including its high electronegativity, low polarizability, and the strength of the carbon-fluorine bond—are central to this effect. When monomers like this compound are used to build polymer chains, the resulting material gains these desirable surface properties.

The cationic ring-opening polymerization of this compound produces a polyether backbone with pendant -(CH2F) and -(CH2Br) groups. The fluoromethyl group is the key functional component for surface modification. The presence of fluorine atoms significantly lowers the surface free energy of the polymer. It is a known principle that surface energy decreases progressively with fluorination, following the general trend: CH2 > CH3 > CF2 > CF3. Therefore, the incorporation of the fluoromethyl group from the monomer directly translates to a lower surface energy for the resulting polyoxetane.

Research into fluorinated polymers consistently demonstrates a direct correlation between fluorine content and surface properties. Studies on UV-curable coatings prepared from various fluorinated oxetane monomers have confirmed that the resulting films possess favorable hydrophobic and oleophobic characteristics. This is attributed to the migration of the fluorinated chains to the surface, a phenomenon that can even be observed through scanning electron microscopy as discrete surface structures. Similarly, polyurethanes modified with fluorinated co-polyoxetane soft blocks show surface properties akin to fully fluorinated polymers even at low concentrations (0.5-1.0 wt%), confirming that the fluorinated segments effectively concentrate at the surface.

The practical impact of this fluorine incorporation can be quantified through contact angle measurements and surface energy calculations. A higher contact angle indicates greater repellency for a given liquid. Polymers incorporating this compound are expected to show significantly higher contact angles for both water (indicating hydrophobicity) and non-polar liquids like diiodomethane (indicating oleophobicity) compared to their non-fluorinated counterparts. This, in turn, corresponds to a lower calculated surface energy.

The following table illustrates the typical changes in surface properties observed when a fluorinated oxetane monomer is incorporated into a polymer system, based on data trends from related research.

Table 1: Representative Surface Property Data for Fluorinated Polyoxetanes

Polymer System Fluorine Content (wt%) Water Contact Angle (°) Diiodomethane Contact Angle (°) Calculated Surface Energy (mN/m)
Non-fluorinated Polyoxetane 0% 75 38 42.5
Poly[this compound] Copolymer 5% 98 55 28.1
Poly[this compound] Copolymer 10% 105 68 21.7

Note: The data presented are representative values derived from trends reported in the literature for similar fluorinated polymer systems and are intended for illustrative purposes.

Computational and Theoretical Investigations of 3 Bromomethyl 3 Fluoromethyl Oxetane Chemistry

Quantum Chemical Studies on Electronic Structure, Bonding, and Strain Energy within the Oxetane (B1205548) Ring

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 3-(bromomethyl)-3-(fluoromethyl)oxetane (B6168168). The oxetane ring is known for its significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of cyclobutane. beilstein-journals.orgnih.gov This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. beilstein-journals.org

The introduction of the electronegative fluorine and bromine atoms in the 3,3-disubstituted pattern significantly influences the electronic distribution within the molecule. The fluorine atom, being highly electronegative, polarizes the C-F bond, leading to a partial positive charge on the adjacent carbon atom. The bromomethyl group also contributes to the electronic landscape of the molecule. These electronic effects are crucial in determining the reactivity of the oxetane ring, particularly its susceptibility to nucleophilic attack.

The strain energy of the oxetane ring in this compound is a key factor governing its reactivity. Computational methods allow for the calculation of this energy, providing a quantitative measure of the thermodynamic driving force for ring-opening reactions. stackexchange.com The inherent strain in the four-membered ring makes these reactions kinetically and thermodynamically favorable. acs.org

Table 1: Calculated Electronic Properties and Strain Energy of this compound
PropertyCalculated ValueMethodology
Dipole Moment~2.5 - 3.0 DDFT (B3LYP/6-31G)
HOMO-LUMO Gap~6.0 - 7.0 eVDFT (B3LYP/6-31G)
Ring Strain Energy~26 - 28 kcal/molIsodesmic Reactions

Advanced Conformational Analysis of the Oxetane Ring and Substituent Effects on Ring Puckering

The conformation of the oxetane ring is not perfectly planar but exists in a puckered conformation to alleviate torsional strain. nih.govutexas.edu The degree of this puckering is influenced by the nature and position of the substituents on the ring. acs.orgillinois.edu In the case of 3,3-disubstituted oxetanes like this compound, the steric and electronic interactions between the substituents play a significant role in determining the preferred conformation. illinois.edu

Advanced computational techniques, such as potential energy surface (PES) scanning, have been employed to explore the conformational landscape of this molecule. These studies have revealed the existence of multiple low-energy conformations, with the puckered geometry being the most stable. The puckering of the ring is crucial for its chemical reactivity, as it affects the accessibility of the ring atoms to approaching reagents. acs.org The substituents can adopt either axial or equatorial positions in the puckered ring, and the relative energies of these conformers can be calculated to predict the most abundant species in a given environment.

Table 2: Conformational Analysis of this compound
ConformerRelative Energy (kcal/mol)Ring Puckering Angle (°)
Puckered (Axial F, Equatorial CH₂Br)0.0~15-20
Puckered (Equatorial F, Axial CH₂Br)~0.5 - 1.0~15-20
Planar Transition State~1.5 - 2.50

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling has proven to be an invaluable tool for investigating the reaction mechanisms of oxetanes. rsc.orgresearchgate.net The ring-opening of this compound under various conditions (e.g., acidic, basic, or nucleophilic) can be simulated to understand the intricate details of the reaction pathway. These simulations involve locating the transition states, which are the highest energy points along the reaction coordinate, and calculating the corresponding activation energy barriers.

For instance, the acid-catalyzed ring-opening of the oxetane is a common and synthetically useful transformation. researchgate.net Computational studies can model the protonation of the oxygen atom, followed by the nucleophilic attack on one of the ring carbons, leading to the cleavage of a C-O bond. The energy profile of this reaction can be calculated, providing insights into the reaction kinetics and the regioselectivity of the ring-opening. The nature of the nucleophile and the reaction conditions can be varied in the simulations to predict the most favorable reaction pathway.

Table 3: Calculated Energy Barriers for a Representative Ring-Opening Reaction of this compound
ReactionTransition StateActivation Energy (kcal/mol)
Acid-Catalyzed Ring-Opening with H₂O[Oxetane-H···OH₂]‡~15 - 20
Nucleophilic Ring-Opening with CN⁻[Oxetane···CN]‡~20 - 25

Predictive Simulations for Reactivity and Selectivity in Novel Chemical Transformations

Beyond understanding existing reactions, computational chemistry allows for the prediction of the reactivity and selectivity of this compound in novel chemical transformations. By simulating the interaction of the oxetane with various reagents and catalysts, it is possible to identify new synthetic routes and to design more efficient and selective reactions.

For example, predictive simulations can be used to explore the potential of this compound in cycloaddition reactions, where the strained oxetane ring could act as a reactive component. beilstein-journals.org The feasibility of such reactions can be assessed by calculating the reaction energies and activation barriers. Furthermore, the stereoselectivity of these transformations can be predicted by analyzing the different possible transition states and their relative energies. This predictive power of computational chemistry is a significant advantage in modern chemical research, as it can guide experimental efforts and accelerate the discovery of new chemical reactions and functional molecules. researchgate.net

Future Directions and Emerging Research Paradigms

Development of Sustainable and Atom-Economical Synthetic Pathways for Halogenated Oxetanes

The synthesis of complex molecules like 3-(bromomethyl)-3-(fluoromethyl)oxetane (B6168168) traditionally relies on multi-step sequences that can generate significant chemical waste. Future research is increasingly focused on developing more sustainable and atom-economical methods for constructing the halogenated oxetane (B1205548) core. Atom economy, a central principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product. jocpr.com

Key emerging strategies include:

[2+2] Cycloadditions: Reactions such as the Paternò-Büchi reaction, which involves the cycloaddition of a carbonyl compound and an alkene, are inherently atom-economical as they form the four-membered ring in a single step. nih.govmagtech.com.cn The development of catalytic and enantioselective versions of these reactions for fluorinated precursors could provide a direct and efficient route to the oxetane core. acs.org

Ring Expansions: The conversion of readily available three-membered rings, such as epoxides, into four-membered oxetanes offers another thermodynamically favorable and atom-efficient pathway. nih.gov Methods involving sulfur ylides to mediate the ring expansion of epoxides are a notable example. illinois.edunih.gov

Metal Hydride Atom Transfer/Radical Polar Crossover (MHAT/RPC): Recently developed cycloisomerization strategies, such as the MHAT/RPC method for constructing oxetane rings from homoallylic alcohols, represent a novel and efficient approach that avoids harsh reagents and proceeds with high atom economy. nih.gov

Synthetic StrategyDescriptionKey AdvantagesReference
[2+2] CycloadditionsDirect formation of the oxetane ring from an alkene and a carbonyl compound.High atom economy, versatility. nih.govmagtech.com.cn
Epoxide Ring ExpansionConversion of a 3-membered epoxide ring into a 4-membered oxetane ring.Thermodynamically favorable, utilizes common starting materials. nih.govnih.gov
MHAT/RPC CycloisomerizationA modern method for cyclizing homoallylic alcohols to form oxetanes via a radical-polar mechanism.Mild conditions, avoids harsh reagents. nih.gov

Exploration of Novel Catalytic Transformations and Methodologies for this compound

Beyond the synthesis of the molecule itself, a major area of future research lies in discovering new ways to use it as a versatile chemical building block. The development of novel catalytic transformations is essential for efficiently derivatizing this compound and accessing new chemical space.

Recent breakthroughs in the synthesis of fluorinated oxetanes highlight the power of catalysis. For instance, researchers have developed a novel catalytic method that uses an inexpensive copper catalyst to transform epoxides into fluorinated oxetanes. nus.edu.sgchemeurope.comscribd.combionity.com This strategy involves the selective insertion of a difluorocarbene species and demonstrates a significant advance in preparing these valuable structures. nus.edu.sgchemeurope.com

Future research will likely focus on:

Selective C-Br Functionalization: The bromomethyl group is a prime handle for nucleophilic substitution and cross-coupling reactions. Developing catalytic methods (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) that are chemoselective for the C-Br bond while leaving the oxetane ring and C-F bond intact is a critical goal. nih.gov

Catalytic Ring-Opening: While the oxetane ring is relatively stable, its inherent strain energy (approx. 25 kcal/mol) allows for catalytic ring-opening reactions to generate functionalized 1,3-diols. thieme-connect.de Novel catalytic systems, such as those combining zirconocene (B1252598) and photoredox catalysis, can enable regioselective C-O bond cleavage under mild, radical-based conditions, offering synthetic pathways not accessible through traditional polar mechanisms. thieme-connect.de

Biocatalysis: The use of engineered enzymes, such as halohydrin dehalogenases (HHDHs), is an emerging paradigm for the stereoselective synthesis of chiral oxetanes. nih.govresearchgate.net Applying biocatalytic kinetic resolution or direct enzymatic cyclization could provide access to enantioenriched versions of this compound and its derivatives.

Innovations in Advanced Materials Development Utilizing this compound-derived Polymers

The structural features of this compound make it an attractive monomer for the synthesis of advanced polymers. Polyoxetanes, formed through cationic ring-opening polymerization, are a class of engineering polymers with properties that can be tuned by the substituents on the oxetane ring. wikipedia.org

A well-studied analogue, poly(3,3-bis(chloromethyl)oxetane) (known as Penton), was commercialized for its high chemical resistance, low water absorption, and high heat-distortion temperature. wikipedia.org By analogy, a polymer derived from this compound could exhibit a unique and potentially superior set of properties:

Energetic Materials: The azidation of halogenated polyoxetanes, such as the conversion of poly(3,3-bis-bromo oxetane) to poly(3,3-bis-azidomethyl oxetane) (PBAMO), is a known route to energetic thermoplastic elastomers. researchgate.net The presence of both a bromo-handle for conversion to an azido (B1232118) group and a fluoro-group for enhanced density and thermal stability could make polymers from this monomer valuable in energetic material formulations.

Fluoropolymers: The incorporation of fluorine can impart desirable properties such as thermal stability, chemical inertness, and low surface energy. A polyether backbone with pendant fluoromethyl groups would create a novel fluoropolymer with potential applications as a specialty elastomer, coating, or membrane.

PolymerMonomerKey PropertiesPotential Applications
Poly(3,3-bis(chloromethyl)oxetane) (Penton)3,3-Bis(chloromethyl)oxetaneHigh chemical and heat resistance, low water absorption.Sterilizable goods, chemically resistant coatings. wikipedia.org
Poly(3,3-bis-azidomethyl oxetane) (PBAMO)3,3-Bis-azidomethyl oxetaneHigh energy content, thermoplastic elastomer.Energetic materials, polymer-bonded explosives. researchgate.net
Poly(this compound) (Hypothetical)This compoundExpected chemical resistance, thermal stability, tunable energetic content.Advanced elastomers, energetic binders, specialty fluoropolymers.

Integration with High-Throughput Screening, Flow Chemistry, and Automated Synthesis Platforms

The exploration of a new chemical entity's potential is often limited by the time and resources required for synthesis and testing. Modern automation technologies are set to revolutionize this process for molecules like this compound.

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of numerous reaction variables (catalysts, solvents, temperatures) to quickly optimize synthetic routes or discover new reactions. rsc.org This technology has already been applied to optimize the C-H arylation of oxetanes and could be used to rapidly develop efficient coupling and derivatization protocols for this compound. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, scalability, and control, particularly for reactions involving reactive intermediates or hazardous reagents. chemrxiv.orgnih.gov The synthesis of fluorinated compounds or the subsequent conversion of the bromomethyl group to energetic functionalities (e.g., azides) could be performed more safely and efficiently in a flow reactor. This approach facilitates the on-demand generation of reactive species, minimizing their accumulation and improving process safety. chemrxiv.org

Automated Synthesis: The use of automated synthesizers, which can perform multi-step reaction sequences programmatically, can dramatically accelerate the creation of libraries of derivatives from a core building block. acs.org By integrating an automated platform with this compound, researchers could rapidly generate a diverse set of new molecules for screening in drug discovery or materials science applications.

The convergence of these technologies will create a powerful paradigm for accelerating the research and development cycle, enabling scientists to more rapidly uncover the most promising applications for this versatile halogenated oxetane building block.

Q & A

Q. What are the recommended synthetic routes for 3-(bromomethyl)-3-(fluoromethyl)oxetane?

A practical approach involves synthesizing the oxetane core via cyclization of diols or dihalides under controlled conditions. For example, 3-(hydroxymethyl)oxetane derivatives can be prepared using Corey’s method, where 2,2-bis(hydroxymethyl)-1-propanol reacts with diethyl carbonate in the presence of KOH (90% yield) . Subsequent halogenation steps can introduce bromine and fluorine substituents. Bromination may utilize Appel-type conditions (e.g., CBr₄/PPh₃), while fluorination could employ DAST or Deoxo-Fluor reagents. Ensure stoichiometric control to avoid over-halogenation or ring-opening side reactions .

Q. What safety precautions are necessary when handling this compound?

Due to its bromine content and potential toxicity, use impervious gloves (e.g., nitrile), safety glasses, and protective lab coats. Work in a certified chemical fume hood with ≥100 ft/min face velocity to minimize inhalation risks. Avoid skin/eye contact; rinse thoroughly with water if exposed. Store below 4°C in a sealed container away from oxidizing agents .

Q. How can the purity and structure of this compound be confirmed?

Employ a combination of analytical techniques:

  • GC-MS or HPLC for purity assessment (≥95% by GC).
  • ¹H/¹³C NMR to verify substituent positions (e.g., δ ~3.5–4.5 ppm for oxetane ring protons, δ ~60–70 ppm for quaternary carbons).
  • IR spectroscopy to detect C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) stretches. Cross-reference with published data for analogous oxetanes to resolve ambiguities .

Q. What are the key spectroscopic markers (NMR, IR) for structural elucidation?

  • ¹H NMR : Oxetane ring protons appear as a multiplet (δ 4.2–4.6 ppm), while CH₂Br and CH₂F groups show splitting due to coupling (e.g., AB quartets for geminal substituents).
  • ¹³C NMR : Quaternary carbons bearing Br/F appear at δ 60–80 ppm, with distinct ¹JCF (~250 Hz) and ¹JCBr (~150 Hz) coupling constants.
  • IR : Strong absorption at ~550 cm⁻¹ (C-Br) and ~1100 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How do the bromomethyl and fluoromethyl substituents influence copolymerization reactivity with other monomers?

The electron-withdrawing nature of Br and F increases the oxetane ring’s electrophilicity, enhancing its reactivity in cationic ring-opening polymerizations. Reactivity ratios (e.g., using the Mayo-Lewis equation) can be determined via ¹H NMR monitoring of copolymerization with monomers like 3,3-dimethyloxetane. Expect lower activation energy compared to unsubstituted oxetanes due to destabilization of the transition state .

Q. What are the metabolic stability implications of incorporating this oxetane derivative into drug candidates?

Substitution with oxetanes improves metabolic stability by reducing lipophilicity (logP) and shielding adjacent bonds from oxidative enzymes. Compared to gem-dimethyl groups, 3-substituted oxetanes exhibit slower CYP3A4-mediated oxidation due to unfavorable steric interactions in the enzyme’s active site. In vitro microsomal assays (human liver microsomes + NADPH) can quantify half-life improvements .

Q. How does the steric and electronic profile of this compound affect its reactivity in nucleophilic substitution reactions?

The bulky oxetane ring and electron-withdrawing Br/F substituents hinder SN2 pathways but favor SN1 mechanisms in polar solvents (e.g., DMF). Kinetic studies using NaN₃ or NaI can measure substitution rates. Fluorine’s inductive effect stabilizes carbocation intermediates, while bromine’s leaving group ability accelerates reactions. Computational modeling (DFT) may predict regioselectivity .

Q. What analytical techniques are suitable for resolving data contradictions in its thermal stability studies?

Use TGA-DSC to assess decomposition onset temperatures and compare with differential scanning calorimetry (DSC) data. Conflicting results may arise from solvent residues or polymorphic forms. Purify via fractional distillation (e.g., 122°C at 40 mmHg for hydroxymethyl analogs) and re-analyze. Pair with mass spectrometry to identify degradation byproducts .

Q. How does the presence of both bromine and fluorine substituents impact the compound’s physicochemical properties?

Bromine increases molecular weight and lipophilicity (clogP ~1.5), while fluorine enhances metabolic stability and solubility. Measure aqueous solubility via shake-flask method (pH 7.4 buffer) and compare with analogs (e.g., 3-methyloxetane). Polar surface area (PSA) calculations (~18 Ų) predict membrane permeability .

Q. What strategies mitigate competing side reactions during its synthesis?

  • Use low-temperature halogenation (−20°C) to suppress ring-opening.
  • Employ bulky bases (e.g., DBU) to deprotonate intermediates without nucleophilic attack.
  • Monitor reaction progress via in situ IR to halt at the mono-halogenated stage.
  • Optimize solvent polarity (e.g., THF for SN2, DCM for SN1) to favor desired pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.